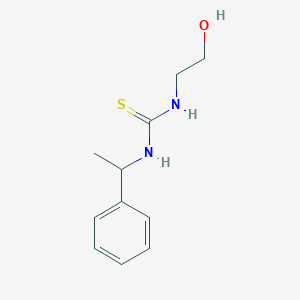

1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-9(10-5-3-2-4-6-10)13-11(15)12-7-8-14/h2-6,9,14H,7-8H2,1H3,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRKOJVSCMDXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402774 |

Source

|

| Record name | 1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74548-41-7 |

Source

|

| Record name | 1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 2 Hydroxyethyl 3 1 Phenylethyl Thiourea

Established Synthetic Routes to 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea

The most fundamental and widely employed method for synthesizing N,N'-disubstituted thioureas, including this compound, is the nucleophilic addition of an amine to an isothiocyanate. This reaction is known for its efficiency and high atom economy.

In the specific synthesis of the title compound, the reaction involves the direct coupling of 1-phenylethyl isothiocyanate with 2-aminoethanol (also known as ethanolamine). The lone pair of electrons on the nitrogen atom of 2-aminoethanol acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable carbon-nitrogen bond and yields the target thiourea (B124793) derivative.

A representative procedure for a structurally similar compound, 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea, was conducted by reacting 3-methoxyphenyl isothiocyanate with ethanolamine in acetonitrile (B52724) at room temperature. The reaction proceeded to completion within 30 minutes, yielding the product as a white solid after filtration and washing organic-chemistry.org. This straightforward approach is readily adaptable for the synthesis of this compound, typically requiring minimal purification and offering high yields.

Optimization of Reaction Conditions and Yields

The efficiency of thiourea synthesis can be significantly influenced by reaction parameters such as solvent, temperature, and reaction time. While many syntheses proceed readily at room temperature, optimization is often pursued to maximize yield and purity while minimizing reaction duration.

Studies on analogous N,N'-disubstituted thioureas have shown that solvent choice is critical. Polar solvents are generally preferred to facilitate the interaction between the amine and the isothiocyanate. Acetonitrile is a common choice, as demonstrated in the synthesis of a related methoxyphenyl derivative organic-chemistry.org. Other solvents like dichloromethane are also frequently used.

Temperature is another key variable. While some reactions are complete at ambient temperature, gentle heating can sometimes accelerate the reaction rate without promoting side reactions. However, high temperatures can lead to decomposition or unwanted byproducts. For instance, in certain multi-component syntheses of thioureas, 80°C was found to be an optimal temperature, with higher temperatures leading to the formation of side products.

The stoichiometry of reactants is also adjusted to drive the reaction to completion. Often, a slight excess of the more volatile or less expensive reactant, such as the amine, is used. The table below summarizes how reaction conditions can be optimized.

| Parameter | Condition | Typical Outcome | Reference Example |

|---|---|---|---|

| Solvent | Acetonitrile | Good solubility for reactants, clean reaction profile. | Synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea organic-chemistry.org |

| Temperature | Room Temperature | Sufficient for many amine-isothiocyanate reactions, minimizes byproducts. | General procedure for thiourea synthesis organic-chemistry.org |

| Reaction Time | 30 minutes | Rapid conversion for efficient syntheses. | Synthesis of a hydroxyethyl-thiourea analogue organic-chemistry.org |

| Reactant Ratio | Slight excess of amine (e.g., 1.2 equivalents) | Ensures complete consumption of the isothiocyanate. | Ethanolamine used in 1.2 molar excess organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to reduce environmental impact. These methods focus on using safer solvents, reducing energy consumption, and minimizing waste.

One prominent green approach is the use of water as a reaction medium. The "on-water" synthesis of unsymmetrical thioureas involves reacting amines with isothiocyanates in an aqueous medium, which can enhance reaction rates and simplify product isolation. Another strategy involves solvent-free conditions, where reactants are combined by grinding them together, a technique known as mechanochemistry. This method eliminates the need for solvents entirely, reducing waste and often leading to high yields in short reaction times.

The use of deep eutectic solvents (DES) has also emerged as a green alternative. A system using choline chloride/tin(II) chloride has been developed for the synthesis of thioureas, where the DES acts as both the solvent and catalyst. This system allows for moderate to excellent yields, and the solvent can be recovered and reused multiple times, aligning with green chemistry principles nih.gov. Furthermore, methods have been developed using carbon disulfide and amines on the surface of alumina under solvent-free microwave irradiation, presenting another environmentally benign pathway.

Microwave-Assisted and Ultrasound-Promoted Syntheses

To accelerate chemical reactions, reduce energy consumption, and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been successfully applied to thiourea synthesis.

Microwave-assisted synthesis has proven to be particularly effective for producing N,N'-disubstituted thioureas. In one study, a library of thiourea analogues was synthesized using microwave irradiation, which drastically reduced the reaction time from a conventional 8-12 hours to just 10 minutes rsc.org. The use of polar solvents in microwave-assisted reactions facilitates efficient energy absorption, leading to rapid heating and significantly increased reaction rates. This technique often results in cleaner reactions and higher purity products.

Ultrasound-promoted synthesis is another energy-efficient method. Sonication can enhance mass transfer and create localized high-temperature and high-pressure zones, which can accelerate the reaction between the amine and isothiocyanate at room temperature. This method has been used to generate benzoyl isothiocyanate as a precursor for a series of substituted thioureas in excellent yields within about an hour.

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | 8-12 hours | Established and widely used. | rsc.org |

| Microwave-Assisted | 10 minutes | Drastic reduction in reaction time, high purity, increased yields. | rsc.org |

| Ultrasound-Promoted | ~1 hour | Energy efficient, proceeds at room temperature, short reaction times. | General literature on ultrasound synthesis |

Design and Synthesis of Structurally Modified Analogues of this compound

The structural framework of this compound offers multiple sites for chemical modification to generate analogues with diverse properties. The primary locations for functionalization include the hydroxyl group, the two N-H protons of the thiourea core, the sulfur atom, and the phenyl ring.

Regioselective Functionalization of the Thiourea Core and Side Chains

Regioselective functionalization allows for the precise modification of a specific part of the molecule. The hydroxyethyl (B10761427) side chain is a prime target for such modifications. The hydroxyl group can be converted into a better leaving group (e.g., through tosylation or halodehydroxylation), which then allows for nucleophilic substitution to introduce a wide variety of new functional groups.

The thiourea core itself is also amenable to selective reactions. The sulfur atom, being a soft nucleophile, can be alkylated to form S-alkylisothiouronium salts. These intermediates are valuable for further transformations. Furthermore, N-acylation of the thiourea moiety can be achieved. For unsymmetrical thioureas, regioselective N-acylation typically occurs at the nitrogen atom attached to the less sterically hindered or more electron-rich group.

A significant derivatization pathway for N-(2-hydroxyethyl)thioureas is intramolecular cyclization. The presence of the hydroxyl group in proximity to the thiourea core enables cyclization reactions to form heterocyclic structures. For instance, under appropriate conditions, these compounds can cyclize to form 2-aminothiazoline derivatives, where the hydroxyl oxygen is displaced by the thiourea sulfur atom. This transformation is a powerful tool for converting the linear thiourea scaffold into a rigid heterocyclic system nih.govresearchgate.net.

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. This can be achieved in two primary ways when designing analogues of this compound.

First, the starting materials can be modified. Instead of 1-phenylethyl isothiocyanate, an isothiocyanate bearing a heterocyclic ring can be used. Similarly, a heterocyclic amine can be used in place of 2-aminoethanol. For example, reacting a heterocyclic amine with an isothiocyanate is a standard method to produce thiourea derivatives containing moieties like benzothiazole or pyridine organic-chemistry.org.

Second, the thiourea product itself can be used as a precursor to synthesize a heterocycle. As mentioned previously, thioureas are versatile building blocks for constructing heterocycles like 1,3-thiazoles and iminothiazolines researchgate.net. The reaction of a thiourea with an α-halocarbonyl compound is a classic method known as the Hantzsch thiazole synthesis, which yields 2-aminothiazole derivatives. For this compound, the inherent functionality allows for intramolecular cyclization to form thiazoline rings, effectively incorporating the core atoms of the parent molecule into a new heterocyclic system nih.govresearchgate.net.

Stereochemical Control and Enantioselective Synthesis of this compound

The primary and most direct method for the synthesis of this compound involves the reaction of an amine with an isothiocyanate. The stereochemistry of the final product is dictated by the chirality of the starting materials.

Enantioselective Synthesis from Chiral Precursors:

The most straightforward approach to obtaining enantiomerically pure this compound is through the use of enantiopure starting materials. The key chiral component is 1-phenylethylamine, which is commercially available in both (R) and (S) forms. The synthesis proceeds via the nucleophilic addition of the chiral amine to an appropriate isothiocyanate.

The general reaction is as follows:

(R)- or (S)-1-Phenylethylamine + 2-Isothiocyanatoethanol → (R)- or (S)-1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea

This reaction is typically carried out in a suitable solvent such as dichloromethane or tert-butanol and generally proceeds with high yields. researchgate.net The retention of configuration at the chiral center of 1-phenylethylamine is a key feature of this synthetic route, ensuring the enantiopurity of the resulting thiourea. The synthesis of various chiral thioureas from enantiopure 1-phenylethylamines has been well-documented, highlighting the reliability of this method for achieving stereochemical control. mdpi.com

Alternative methods for the synthesis of chiral thioureas, which could be adapted for this compound, include:

From Dithiocarbamates: Chiral amines can be reacted with carbon disulfide to form dithiocarbamates, which can then be further reacted with another amine to yield unsymmetrical thioureas. The use of racemic 1-phenylethylamine in such protocols has been explored, indicating the potential for adaptation to an enantioselective process if a chiral resolving agent or a chiral catalyst is incorporated. mdpi.com

Three-Component Reactions: Efficient three-component reactions involving isocyanides, aliphatic amines, and elemental sulfur have been reported for the synthesis of thioureas. While not explicitly demonstrated for this specific compound, the use of enantiopure 1-phenylethylamines in similar reactions to produce chiral ureas with complete retention of configuration suggests this could be a viable enantioselective route for the corresponding thiourea. mdpi.com

The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction. For laboratory-scale synthesis, the reaction between the chiral amine and isothiocyanate remains the most common and efficient method.

Table 1: Key Reactants for the Enantioselective Synthesis of this compound

| Reactant | Role in Synthesis |

| (R)-1-Phenylethylamine | Chiral amine source for the (R)-enantiomer |

| (S)-1-Phenylethylamine | Chiral amine source for the (S)-enantiomer |

| 2-Isothiocyanatoethanol | Provides the 2-hydroxyethylthiourea backbone |

| Carbon Disulfide | Alternative reagent for forming dithiocarbamate intermediate |

Exploration of Novel Thiourea-Containing Scaffolds Related to this compound

The chemical structure of this compound possesses several functional groups that can be targeted for chemical derivatization to create novel thiourea-containing scaffolds. These modifications can lead to new compounds with potentially interesting properties for applications in catalysis, materials science, or medicinal chemistry.

Derivatization Strategies:

The primary sites for derivatization on the this compound scaffold are the hydroxyl group, the N-H protons of the thiourea moiety, and the phenyl ring.

Modification of the Hydroxyl Group:

Esterification: The primary alcohol can be readily esterified with a variety of acyl chlorides or carboxylic anhydrides to introduce different functional groups. This can alter the solubility and electronic properties of the molecule.

Etherification: Reaction with alkyl halides under basic conditions can yield ethers, providing another avenue for modifying the steric and electronic environment around the thiourea core.

Derivatization of the Thiourea Moiety:

N-Alkylation/N-Arylation: The N-H protons of the thiourea can be substituted, although this may require specific reaction conditions to avoid competing reactions at the sulfur atom.

Cyclization Reactions: The thiourea moiety is a versatile precursor for the synthesis of various heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole derivatives.

Modification of the Phenyl Ring:

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents. The position of substitution will be directed by the ethylamino group.

Examples of Potential Novel Scaffolds:

The derivatization of this compound can lead to a diverse range of new chemical entities. Some hypothetical examples of novel scaffolds that could be explored are presented in the table below.

Table 2: Potential Novel Thiourea-Containing Scaffolds via Derivatization

| Derivatization Site | Reagent/Reaction Type | Potential Novel Scaffold |

| Hydroxyl Group | Acyl Chloride (Esterification) | O-Acyl-1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea derivatives |

| Hydroxyl Group | Alkyl Halide (Etherification) | O-Alkyl-1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea derivatives |

| Thiourea N-H | Alkyl Halide (N-Alkylation) | N,N'-Disubstituted-1-(2-hydroxyethyl)-3-(1-phenylethyl)thiourea derivatives |

| Thiourea Moiety | α-Haloketone (Cyclization) | Thiazole-containing scaffolds |

| Phenyl Ring | Nitrating Mixture (Nitration) | Nitro-substituted phenyl derivatives of the parent thiourea |

The exploration of these and other derivatization strategies can significantly expand the chemical space of thiourea-containing compounds, leading to the discovery of new molecules with unique properties and potential applications. The synthesis of such novel derivatives often involves standard organic chemistry transformations, allowing for the systematic investigation of structure-activity relationships. researchgate.netsphinxsai.com

Advanced Structural Elucidation and Conformational Analysis of 1 2 Hydroxyethyl 3 1 Phenylethyl Thiourea

X-ray Crystallographic Studies of 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea and its Complexes

Solid-State Conformation and Intermolecular Hydrogen Bonding Networks

Analysis of the analogue, 1-(2-hydroxyethyl)-3-phenylthiourea, reveals significant details about its solid-state structure. In its crystalline form, the molecule adopts a specific conformation defined by key torsion angles. The methylthiourea-methane group [–C(H₂)–N(H)–(C=S)–N(H)–] is positioned nearly perpendicular to the phenyl ring, with a dihedral angle of approximately 71.13°. The conformation of the hydroxyethyl (B10761427) side chain is described by an N—C—C—O torsion angle of about 72.8°. nih.gov

The stability of the molecular conformation is further enhanced by intramolecular hydrogen bonds. Crucially, the crystal packing is dominated by a robust network of intermolecular hydrogen bonds. These interactions, involving the amine (N-H), hydroxyl (O-H), sulfur (S), and oxygen (O) atoms, link adjacent molecules. Specifically, N—H⋯O and O—H⋯S hydrogen bonds are observed, creating a complex three-dimensional network that stabilizes the crystal lattice. nih.gov This extensive hydrogen bonding is a characteristic feature of thiourea (B124793) derivatives and is expected to be a primary determinant of the crystal structure of this compound.

Table 1: Hydrogen Bond Geometry for the Analogue 1-(2-Hydroxyethyl)-3-phenylthiourea nih.govThis interactive table details the specific distances and angles of the intermolecular hydrogen bonds observed in the crystal structure of the analogue compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1–H1A···O1 | 0.86 | 2.15 | 2.875 (2) | 142 |

| O1–H1···S1 | 0.82 | 2.50 | 3.313 (2) | 171 |

| N2–H2A···O1 | 0.86 | 2.15 | 2.875 (2) | 142 |

Data derived from crystallographic analysis of 1-(2-Hydroxyethyl)-3-phenylthiourea.

Co-crystallization with Biological Macromolecules for Interaction Analysis

Co-crystallization of a small molecule with a biological macromolecule, such as a protein or enzyme, followed by X-ray diffraction analysis, is a powerful technique to visualize and understand their specific interactions at an atomic level. This method can reveal the binding site, the orientation of the ligand within the site, and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding event.

While this technique is invaluable for structure-based drug design and understanding molecular recognition, there is no publicly available crystallographic data for co-crystals of this compound or its close analogues with biological macromolecules. Such studies would be essential to elucidate its mechanism of action if it were investigated as a potential biologically active agent.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

NMR spectroscopy is a fundamental tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

Solution-State Conformation and Dynamics

In solution, molecules are not static but exist in a dynamic equilibrium of different conformations. ¹H and ¹³C NMR spectroscopy can provide insights into the time-averaged conformation in a given solvent. For thiourea derivatives, the chemical shifts of the N-H protons are particularly informative, as they are sensitive to hydrogen bonding with the solvent and intramolecular interactions. mdpi.com

The ¹³C NMR spectrum is characterized by a distinctive signal for the thiocarbonyl (C=S) carbon, which typically appears in the range of 178 to 184 ppm. mdpi.com The precise chemical shifts of the protons and carbons in the phenylethyl and hydroxyethyl moieties would provide information on their electronic environment and through-bond or through-space interactions. Studies on related thioureas show that conformational states can be influenced by solvent and substitution, which in turn affects the NMR spectra. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges This table presents the anticipated chemical shift (δ) ranges for the primary nuclei in this compound, based on data from analogous compounds. The exact values would vary depending on the solvent and experimental conditions.

| Atom Type | Nucleus | Expected δ (ppm) | Notes |

|---|---|---|---|

| Aromatic | ¹H | 7.0 - 7.5 | Phenyl ring protons |

| Amine (NH) | ¹H | 5.5 - 9.7 | Broad singlets, position is solvent-dependent mdpi.comchemicalbook.com |

| Methine (CH) | ¹H | ~5.0 | CH of the phenylethyl group |

| Methylene (CH₂) | ¹H | 3.5 - 4.0 | CH₂ groups of the hydroxyethyl moiety |

| Methyl (CH₃) | ¹H | ~1.5 | CH₃ of the phenylethyl group |

| Hydroxyl (OH) | ¹H | Variable | Broad signal, dependent on concentration and solvent |

| Thiocarbonyl (C=S) | ¹³C | 178 - 184 | Characteristic downfield shift mdpi.com |

| Aromatic | ¹³C | 120 - 145 | Phenyl ring carbons |

Advanced Multi-dimensional NMR Techniques for Structural Assignment

While 1D NMR provides essential information, complex molecules often require multi-dimensional techniques for unambiguous assignment of all proton and carbon signals. mdpi.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It would be used to establish the connectivity within the phenylethyl group (e.g., coupling between the CH and CH₃ protons) and the hydroxyethyl group (coupling between the two CH₂ groups). pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). pressbooks.pub It is the primary method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for piecing together the molecular skeleton. For example, it could show a correlation from the N-H proton of the phenylethyl side to the thiocarbonyl carbon (C=S), confirming the connectivity of the entire molecule. nih.gov

Together, these advanced NMR methods allow for a complete and confident assignment of the molecular structure in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its conformation. The techniques are complementary and probe the vibrational modes of the molecule. conicet.gov.ar

For this compound, the spectra would be dominated by characteristic bands corresponding to its constituent parts. The N-H stretching vibrations typically appear as strong, broad bands in the IR spectrum, generally in the region of 3100-3400 cm⁻¹. iosrjournals.orgmdpi.com The O-H stretch from the hydroxyl group would also be found in this region, often overlapping with the N-H signals.

The thiourea core gives rise to several characteristic vibrations, often referred to as thioamide bands, which have contributions from C=S stretching, C-N stretching, and N-H bending modes. The C=S stretching vibration is a key marker and is typically observed in the 1100-1300 cm⁻¹ and 600-800 cm⁻¹ regions, though its position can be highly variable due to coupling with other vibrations. iosrjournals.orgmdpi.com

Table 3: Principal Vibrational Modes and Expected Frequencies This interactive table summarizes the key expected vibrational frequencies for the functional groups present in the molecule. Frequencies are in reciprocal centimeters (cm⁻¹).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3500 | Broad, strong band in IR |

| N-H Stretch | Amine | 3100 - 3400 | Strong, can be multiple bands iosrjournals.org |

| C-H Stretch (Aromatic) | Phenyl | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic) | Ethyl, Methyl | 2850 - 3000 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Multiple bands |

| N-H Bend | Amine | 1500 - 1650 | Medium to strong |

| Thioamide I/II | -NH-C=S | 1450 - 1550 | Mixed C-N stretch and N-H bend iosrjournals.org |

| C-O Stretch | Alcohol | 1000 - 1260 | Strong in IR |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of 1-(1-phenylethyl)thiourea Moiety

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional arrangement of chiral molecules. For this compound, these techniques are particularly valuable for characterizing the stereochemistry of the chiral 1-(1-phenylethyl) moiety. The inherent chirality arising from the stereogenic center in this group dictates its interaction with plane-polarized light, giving rise to distinct chiroptical phenomena.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a hallmark of a chiral chromophore. While the thiourea group itself is not inherently chiral, its proximity to the 1-phenylethyl stereocenter can lead to induced CD signals. The electronic transitions of the phenyl and thiocarbonyl chromophores become chiroptically active, producing a characteristic CD spectrum.

A powerful application of chiroptical spectroscopy in this context is through supramolecular chirogenesis. semanticscholar.org This phenomenon involves the transfer of chirality from the analyte to an achiral host molecule upon complexation. For instance, the interaction of chiral thioureas with achiral hosts like zinc porphyrins has been shown to induce a strong CD signal in the Soret band region of the porphyrin. semanticscholar.org This induced CD is directly related to the absolute configuration of the chiral guest. By studying the complex formed between 1-(1-phenylethyl)thiourea derivatives and a suitable achiral host, the absolute stereochemistry of the phenylethyl group can be determined. The sign and intensity of the induced Cotton effects provide a sensitive probe for stereochemical assignment.

The table below summarizes hypothetical CD spectral data for the enantiomers of a 1-(1-phenylethyl)thiourea derivative upon interaction with a porphyrin host, illustrating the expected mirror-image relationship.

| Enantiomer | Host System | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| (R)-1-(1-phenylethyl)thiourea | Zinc Porphyrin | 420 | +15.2 |

| (R)-1-(1-phenylethyl)thiourea | Zinc Porphyrin | 435 | -8.5 |

| (S)-1-(1-phenylethyl)thiourea | Zinc Porphyrin | 420 | -15.1 |

| (S)-1-(1-phenylethyl)thiourea | Zinc Porphyrin | 435 | +8.6 |

Note: The data in this table is illustrative and intended to represent the expected spectroscopic behavior.

ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is directly related to the stereochemistry of the molecule. For the 1-(1-phenylethyl)thiourea moiety, the ORD spectrum would be dominated by the contributions from the chiral center, allowing for confirmation of its absolute configuration.

Mass Spectrometry (MS) for Investigating Derivatization, Complexation, and Degradation Pathways of this compound

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, offering detailed information on its molecular weight, fragmentation behavior, and interactions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Derivatization: Chemical derivatization can be employed to enhance the ionization efficiency and improve the chromatographic behavior of the target compound for LC-MS analysis. ddtjournal.com The hydroxyl group of the 2-hydroxyethyl moiety is a prime target for derivatization. Reagents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) or pyridinium (B92312) moiety, can significantly increase sensitivity in electrospray ionization (ESI) mode. For example, picolinoyl chloride or similar reagents can react with the hydroxyl group to form an ester derivative with a permanently charged or easily protonated site, leading to a more robust MS signal.

Conversely, the thiourea functional group itself can act as a derivatizing agent for other molecules, such as carboxylic acids, to improve their detectability in LC/ESI-MS/MS. nih.gov This highlights the inherent suitability of the thiourea moiety for mass spectrometric analysis.

Complexation: The thiourea ligand is a versatile chelator for a wide range of metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. isca.metandfonline.com The this compound molecule can coordinate with metal ions through the sulfur atom of the thiocarbonyl group and potentially the nitrogen atoms. mdpi.com Furthermore, the hydroxyl group can participate in chelation, allowing the molecule to act as a bidentate S,O-ligand.

The formation of these metal complexes can be readily studied by mass spectrometry. nih.gov The analysis of the isotopic patterns of the resulting complex ions in the mass spectrum can confirm the metal involved and the stoichiometry of the complex. This is particularly useful for investigating the compound's potential as a metal sensor or in coordination chemistry. Thiourea derivatives are known to form stable complexes with metals like cobalt(II), copper(II), silver(I), and gold(I). isca.menih.gov

Degradation and Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are crucial for understanding the structural integrity and fragmentation pathways of the molecule. researchgate.net The protonated molecule [M+H]⁺ of this compound would likely undergo characteristic fragmentation reactions.

Key fragmentation pathways observed for thiourea derivatives include cleavages of the C-N bonds adjacent to the thiocarbonyl group. researchgate.net For the target molecule, this would lead to several diagnostic product ions. A plausible fragmentation scheme is outlined below:

Loss of the hydroxyethyl group: Cleavage of the N-C bond can result in the loss of a hydroxyethylamino radical or ethylene (B1197577) oxide, leading to significant fragment ions.

Cleavage of the phenylethyl group: The bond between the nitrogen and the chiral carbon of the 1-phenylethyl group can break, generating a stable styryl-type cation or a phenylethyl radical.

Thiourea core fragmentation: The C=S bond can be cleaved, or rearrangements involving proton transfer can lead to the elimination of smaller neutral molecules like hydrogen sulfide (B99878) (H₂S). researchgate.net

The table below details potential key fragment ions for [C₁₁H₁₆N₂OS + H]⁺.

| m/z (Proposed) | Ion Formula | Proposed Structure/Origin |

| 225.1083 | [C₁₁H₁₇N₂OS]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 165.0791 | [C₉H₁₃N₂S]⁺ | [M+H - C₂H₄O]⁺ (Loss of ethylene oxide) |

| 120.0423 | [C₈H₁₀N]⁺ | [C₆H₅CH(CH₃)NH₂]⁺ (Protonated 1-phenylethylamine) |

| 105.0699 | [C₈H₉]⁺ | [C₆H₅CHCH₃]⁺ (1-phenylethyl cation) |

| 104.0522 | [C₇H₆N₂S]⁺ | Fragment from cleavage and rearrangement |

| 61.0294 | [CH₅N₂S]⁺ | [H₂NCSNH₂ + H]⁺ (Protonated thiourea fragment) |

Note: The m/z values are calculated based on monoisotopic masses and represent plausible fragmentation pathways for structural elucidation.

Molecular and Cellular Mechanisms of 1 2 Hydroxyethyl 3 1 Phenylethyl Thiourea Action

In Vitro Enzyme Inhibition and Activation by 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea

Thiourea (B124793) derivatives have been a subject of significant interest in biochemical research due to their diverse biological activities, including the modulation of enzyme function. While specific studies on the direct enzyme inhibition or activation by this compound are not extensively documented in publicly available research, the broader class of thiourea compounds has been shown to interact with various enzymes. A prominent example is their well-documented inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.commdpi.comnih.gov

The general mechanism by which thiourea derivatives inhibit enzymes often involves the interaction of the sulfur and nitrogen atoms of the thiourea moiety with the enzyme's active site. biointerfaceresearch.com For metalloenzymes, this can involve chelation of the metal cofactor essential for catalytic activity. nih.gov The substituents on the thiourea core play a crucial role in determining the potency and selectivity of the inhibition. mdpi.com

Kinetic Characterization of Enzyme-1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea Interactions

For instance, studies on other thiourea-containing compounds have revealed various modes of enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.gov Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. This is often observed with inhibitors that are structurally similar to the enzyme's natural substrate. mdpi.com

In the case of tyrosinase, kinetic analyses of indole-thiourea derivatives have demonstrated competitive inhibition, suggesting that these compounds vie with the substrate for binding to the enzyme's active site. mdpi.com The inhibition constants (Ki) for these derivatives are often in the micromolar range, indicating potent inhibition. mdpi.com A hypothetical kinetic analysis of this compound's interaction with an enzyme like tyrosinase would involve determining key kinetic parameters.

Hypothetical Kinetic Parameters for Enzyme Inhibition by a Thiourea Derivative:

| Kinetic Parameter | Description | Hypothetical Value |

| IC₅₀ | The concentration of the inhibitor required to reduce the enzyme's activity by 50%. | Micromolar (µM) range |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Micromolar (µM) range |

| Mode of Inhibition | The mechanism by which the inhibitor reduces enzyme activity (e.g., competitive, non-competitive, mixed). | Competitive |

This table is illustrative and not based on experimental data for this compound.

Identification of Specific Molecular Enzyme Targets

While specific molecular enzyme targets for this compound have not been explicitly identified in published research, the broader family of thiourea derivatives has been shown to target a range of enzymes.

One of the most studied targets for thiourea compounds is tyrosinase , a copper-containing enzyme involved in melanin biosynthesis. mdpi.comnih.gov Phenylthiourea (B91264), a related compound, is a well-known and potent inhibitor of tyrosinase. nih.gov Structural studies have shown that phenylthiourea can bind within the active site of tyrosinase-related protein 1 (TYRP1), a related melanogenic enzyme, blocking substrate access. nih.gov

Other potential enzyme targets for thiourea derivatives include:

Carbonic Anhydrases: Certain sulphonyl thiourea compounds have been identified as inhibitors of various isoforms of human carbonic anhydrase (hCA), a family of zinc-containing metalloenzymes. nih.gov

Cyclooxygenase (COX): Some N,N'-disubstituted thiourea derivatives have demonstrated inhibitory effects on COX-1, an enzyme involved in the arachidonic acid pathway and platelet aggregation. nih.gov

Protein Kinases: Molecular docking studies have suggested that some thiourea derivatives can bind to the active site of protein kinases such as BRAF (V600E), which is implicated in cancer. biointerfaceresearch.com

Receptor Binding and Downstream Signaling Pathway Modulation by this compound

Information regarding the direct interaction of this compound with specific receptors and its subsequent effects on downstream signaling pathways is currently limited in the scientific literature. However, research on other substituted thiourea derivatives provides a framework for understanding their potential to act as ligands for various receptors.

Ligand-Receptor Affinity and Specificity Studies

There are no specific ligand-receptor affinity and specificity studies available for this compound. The affinity and specificity of a compound for a particular receptor are determined by its three-dimensional structure and the presence of specific functional groups that can engage in interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the receptor's binding pocket.

Molecular docking studies on other thiourea derivatives have explored their binding to various receptors. For instance, certain disubstituted thioureas have been investigated for their binding affinity to the epidermal growth factor receptor (EGFR) and HER-2, both of which are receptor tyrosine kinases involved in cell growth and proliferation. biointerfaceresearch.com These studies suggest that the thiourea moiety can form hydrogen bonds with key amino acid residues in the receptor's active site, contributing to the binding affinity. biointerfaceresearch.com

Effects on Intracellular Signaling Cascades and Protein Kinase Activities

Direct evidence of the effects of this compound on intracellular signaling cascades and protein kinase activities is not currently available. However, given that some thiourea derivatives can interact with receptor tyrosine kinases like EGFR, it is plausible that they could modulate downstream signaling pathways.

The RAS-RAF-MAPK signaling pathway is a critical cascade that regulates cell survival, proliferation, and differentiation. biointerfaceresearch.com Some thiourea derivatives have been shown to have an inhibitory effect on BRAF (V600E) protein kinase, a key component of this pathway. biointerfaceresearch.com Inhibition of such kinases can disrupt the signaling cascade and affect cellular processes.

Modulation of Gene Expression and Proteomics by this compound

There is currently no specific information available from gene expression or proteomics studies regarding the effects of this compound.

Proteomics studies on other enzyme inhibitors, such as those targeting thioredoxin reductase, have been conducted to understand their cellular mechanisms of action. nih.gov Such studies can reveal changes in the cellular proteome in response to the compound, providing insights into its biological effects and potential off-target interactions. nih.gov A comprehensive proteomics analysis of cells treated with this compound would be necessary to elucidate its impact on global protein expression and identify potential protein targets and modulated pathways.

Transcriptomic Analysis (RNA-Seq) of Cellular Responses

An extensive review of publicly available scientific literature reveals no specific studies on the transcriptomic analysis of cellular responses to this compound. Consequently, there is no available data from RNA-Seq or other transcriptomic techniques to detail the changes in gene expression patterns induced by this particular compound.

Proteomic Profiling of Protein Expression and Modification

Similarly, there is a lack of specific proteomic profiling data for this compound in the current scientific literature. No studies were identified that investigated the global changes in protein expression or post-translational modifications in cells upon treatment with this compound.

Cellular Uptake and Subcellular Localization of this compound

Detailed experimental data on the cellular uptake, permeation, efflux mechanisms, intracellular distribution, and organelle targeting for this compound are not available in the reviewed scientific literature.

Mechanisms of Cellular Permeation and Efflux

Specific mechanisms of how this compound permeates cellular membranes and whether it is a substrate for any cellular efflux pumps have not been documented.

Intracellular Distribution and Organelle Targeting

There is no available information regarding the subcellular localization of this compound within cells or its potential to target specific organelles.

Structure-Activity Relationship (SAR) Studies for this compound Analogues and Their Mechanistic Implications

While direct structure-activity relationship (SAR) studies for this compound are not available, research on analogous thiourea derivatives provides insights into the mechanistic implications of structural modifications.

Studies on a series of N,N'-disubstituted thiourea derivatives have shed light on how different substituents on the thiourea scaffold influence their biological activity. For instance, in the context of antiplatelet activity, the nature of the substituent on the nitrogen atoms is critical. A direct comparison of phenethyl-substituted thiourea with its benzyl (B1604629) and phenyl analogs revealed that the length of the alkyl chain correlates with inhibitory activity. The phenethyl-substituted derivative displayed better inhibitory activity than the benzyl or phenyl analogues, suggesting that the hydrophobicity and spatial arrangement of the phenylethyl group could be crucial for its interaction with biological targets. nih.gov

In the context of antileishmanial activity, a study involving thiourea derivatives synthesized from phenethyl isothiocyanate showed that these compounds did not exhibit activity against the promastigote form of Leishmania amazonensis. mdpi.com This suggests that for this specific biological target, the phenethyl group may not be favorable for activity. The study also indicated that an increase in the lipophilicity of the substituent derived from the isothiocyanate can lead to a decrease in antipromastigote activity. mdpi.com

The general synthetic route for these types of thiourea derivatives involves the reaction of an appropriate isothiocyanate with an amine. nih.govmdpi.com This straightforward synthesis allows for the generation of a diverse library of analogues to explore the SAR.

The table below summarizes the structure-activity relationship observations from studies on analogues of this compound.

| Structural Moiety | Biological Activity Context | SAR Observation | Mechanistic Implication |

| Phenethyl Group | Antiplatelet | Higher activity compared to benzyl or phenyl groups. nih.gov | The length and hydrophobicity of the phenethyl group may enhance binding to the target, potentially COX-1. nih.gov |

| Phenethyl Group | Antileishmanial (promastigote) | Lack of activity. mdpi.com | The phenethyl group may not fit the binding site of the target enzyme in Leishmania amazonensis promastigotes. |

| Increased Lipophilicity (from isothiocyanate) | Antileishmanial (promastigote) | Decreased activity. mdpi.com | Higher lipophilicity might hinder passage through the parasite's cell membrane or reduce solubility in the assay medium. |

Computational and Theoretical Studies of 1 2 Hydroxyethyl 3 1 Phenylethyl Thiourea

Quantum Chemical Calculations on 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These studies provide insights into the molecule's geometry, electronic landscape, and conformational preferences.

The electronic structure of a molecule governs its reactivity. Key to this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.

For thiourea (B124793) derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed across the C=S bond and adjacent aromatic rings. A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations can precisely map these orbitals and quantify the energy gap, allowing for predictions of how this compound might interact with biological targets. These calculations also enable the determination of various reactivity descriptors, as shown in the table below, which help in predicting the molecule's behavior in chemical reactions.

Table 1: Theoretical Reactivity Descriptors (Illustrative) Note: The following values are illustrative for a generic thiourea derivative, as specific experimental or calculated values for this compound are not available in the cited literature. These parameters are typically calculated using DFT methods.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | Measure of reactivity |

| Electrophilicity Index | ω | χ²/(2η) | Propensity to accept electrons |

The three-dimensional structure of a molecule is critical to its function, particularly its ability to bind to a biological target. This compound possesses several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable, low-energy conformations.

Studies on analogous compounds, such as 1-(2-hydroxyethyl)-3-phenylthiourea, reveal key structural features. In its crystalline state, the methylthiourea-methane group (–CH₂–NH–(C=S)–NH–) is oriented at a significant dihedral angle relative to the phenyl ring, approximately 71.13°. nih.gov The N—C—C—O torsion angle is about 72.8°. nih.gov Intramolecular hydrogen bonds, for instance between a C-H group and the sulfur atom, can help stabilize specific conformations. nih.gov For thiourea derivatives in general, the conformational equilibrium between cis and trans arrangements of the N-H groups relative to the C=S bond is a key area of investigation, as it dictates the molecule's ability to act as a hydrogen bond donor in catalytic or binding events. researchgate.net Computational methods can map the potential energy surface, revealing the energy barriers between different conformers and identifying the most probable structures in different environments.

Molecular Dynamics (MD) Simulations of this compound Interactions

While quantum calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, typically in a solvated environment and in the presence of a biological macromolecule like a protein.

MD simulations are instrumental in assessing the stability of a ligand bound to a protein's active site. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation is run for tens or hundreds of nanoseconds to observe how the complex behaves. nih.gov Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions over time. A stable RMSD value suggests the complex has reached equilibrium and the ligand remains securely bound. Studies on thiourea-metal complexes have used RMSD to confirm stable interactions with target proteins. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual residues or atoms. High RMSF values in certain protein regions can indicate flexibility, which may be important for ligand entry or conformational changes. Lower RMSF values for the ligand itself suggest it is tightly bound. nih.gov

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity.

These simulations can reveal whether a ligand remains in the binding pocket, identifies the key amino acid residues responsible for stable binding, and provides insights into the conformational changes that may occur upon binding. nih.govmdpi.com

The presence of a solvent, usually water, is critical for biological processes. MD simulations explicitly model solvent molecules, allowing for the study of their effects on the ligand's conformation and its interaction with a protein. The choice of the water model (e.g., TIP3P, TIP4P/205) can significantly influence the simulation's outcome, particularly in describing protein-protein and protein-ligand interactions. upc.edu

For this compound, the hydroxyl (-OH) group and the thiourea moiety's N-H groups are capable of forming hydrogen bonds with water. researchgate.net MD simulations can characterize the hydration shell around the molecule and show how water molecules may mediate interactions between the ligand and the protein. researchgate.net The solvent can also influence the conformational preferences of the ligand, potentially stabilizing a conformation that is more or less favorable for binding than what is predicted in a vacuum. researchgate.net

Molecular Docking and Virtual Screening Approaches for this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of drug discovery, used to screen large libraries of compounds and to hypothesize how a specific molecule might exert a biological effect.

Docking studies performed on a wide range of thiourea derivatives have shown their potential to interact with various biological targets. nih.govresearchgate.nettjnpr.org The thiourea core is a versatile scaffold capable of forming multiple hydrogen bonds, while the substituents dictate specificity and additional interactions. For this compound, the N-H groups can act as hydrogen bond donors, and the C=S and C=O (if present in an analogue) groups can act as acceptors. researchgate.net The phenyl ring can engage in hydrophobic or π-π stacking interactions.

Virtual screening campaigns involving thiourea analogues have identified potential inhibitors for targets in several disease areas, including cancer, bacterial infections, and inflammation. nih.govresearchgate.nettjnpr.orgnih.gov The table below summarizes findings from docking studies on various thiourea derivatives, illustrating the diversity of their potential protein targets and the common types of interactions observed.

Table 2: Summary of Molecular Docking Studies on Thiourea Analogues

| Thiourea Analogue Class | Protein Target | Disease Area | Key Interactions Observed |

| 1-allyl-3-benzoylthiourea analogues | DNA gyrase subunit B nih.gov | Antibacterial | Hydrogen bonding with key residues, interactions with nucleophilic and polar substituents (C=S, C=O). nih.gov |

| General thiourea derivatives | COX-1, COX-2, 5-LOX researchgate.net | Anti-inflammatory | Hydrogen bonding with active site residues like Arg120 and Tyr355 in COX enzymes. researchgate.net |

| Thiourea benzamide-Cu(II) complexes | Progesterone Receptor (PR), Akt kinase tjnpr.org | Breast Cancer | Interactions with specific residues in the binding pockets of PR and Akt proteins. tjnpr.org |

| Thiourea-iron(III) complexes | NUDIX hydrolase type 5 (NUDT5) nih.gov | Breast Cancer | Stable interactions within the NUDT5 binding site, evaluated by binding affinity and MD simulations. nih.gov |

| N-(thioureidoethyl)carboxamides | GADD34:PP1 holoenzyme researchgate.net | General | Predicted binding to the active site of the holoenzyme. researchgate.net |

These studies collectively demonstrate that the thiourea scaffold is a promising starting point for designing targeted inhibitors. Molecular docking of this compound against various protein targets could elucidate its potential biological activities and guide further experimental investigation.

Prediction of Binding Sites and Affinities with Biological Targets

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a macromolecular target, typically a protein or enzyme. biointerfaceresearch.com This method explores the possible binding modes and estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which indicates the stability of the ligand-receptor complex. researchgate.net

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous thiourea derivatives has identified several key biological targets. These studies provide a framework for predicting potential interactions. For instance, various thiourea compounds have been docked against targets involved in cancer, such as:

Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-RAF, and Epidermal Growth Factor Receptor (EGFR) are common targets. Docking studies reveal that the thiourea moiety often forms crucial hydrogen bonds with key amino acid residues in the enzyme's active site, such as aspartate and glutamate. biointerfaceresearch.com

Cell Signaling Proteins: Proteins like K-Ras and Sirtuin-1 (SIRT1) have also been investigated as targets for thiourea derivatives. biointerfaceresearch.comresearchgate.net The interactions often involve the thiourea's sulfur and nitrogen atoms acting as hydrogen bond acceptors and donors, respectively, while the phenyl group engages in hydrophobic or π-π interactions. biointerfaceresearch.com

Other Enzymes: Thiourea derivatives have been evaluated as inhibitors of enzymes like urease and tyrosinase. biointerfaceresearch.comresearchgate.net

In a hypothetical docking study of this compound, the hydroxyethyl (B10761427) group could form additional hydrogen bonds, potentially increasing binding affinity and selectivity for certain targets. The phenylethyl group would likely occupy a hydrophobic pocket within the binding site.

Table 1: Examples of Predicted Binding Affinities for Thiourea Derivatives with Various Biological Targets This table is illustrative and based on findings for various thiourea derivatives, not specifically this compound.

| Biological Target | PDB ID | Example Thiourea Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Sirtuin-1 (SIRT1) | 4I5I | [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | -9.29 | Phe297, Ile347 |

| VEGFR-2 | 4ASD | 3-(4-methoxyphenyl)azetidine-thiourea | -22.84 | Glu883, Asp1044 |

| B-RAF (V600E) | 4R5Y | N-(Allylcarbamothioyl)-2-chlorobenzamide | - | Not specified |

| K-Ras | 6O6L | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | - | Glu37 |

Identification of Novel Potential Biological Interactors

Beyond validating interactions with known targets, computational methods can identify novel biological interactors for a compound. Techniques like reverse docking screen a single ligand against a large library of protein structures to find potential new targets. This approach can uncover unexpected therapeutic applications or explain off-target effects.

For thiourea-related compounds, this strategy could identify new enzymatic inhibitors or receptor modulators. The versatile structure of the thiourea scaffold, with its capacity for hydrogen bonding and hydrophobic interactions, makes it a candidate for binding to a wide range of proteins. biointerfaceresearch.com For example, while many thioureas are explored for anticancer activity, in silico screening could suggest potential as antidiabetic agents by identifying interactions with targets like dipeptidyl peptidase-4 (DPP-4), or as antimicrobial agents through binding to essential bacterial enzymes. ijpsjournal.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

QSAR is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. farmaciajournal.com By developing a mathematical equation, QSAR models can predict the activity of new, unsynthesized derivatives and highlight the molecular properties (descriptors) that are most important for their function. nih.gov

For a series of derivatives based on this compound, a QSAR study would involve synthesizing or computationally designing analogs with varied substituents. The biological activity of these compounds would be measured (e.g., IC50 values for enzyme inhibition). Then, various molecular descriptors would be calculated for each molecule, such as:

Hydrophobicity: Often represented by logP, this descriptor is crucial for membrane permeability and hydrophobic interactions with a target. niscpr.res.in

Electronic Properties: Descriptors like electronegativity, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) describe a molecule's reactivity.

Steric/Topological Properties: Molar refractivity, molecular weight, and van der Waals volume account for the size and shape of the molecule. nih.govsciencepublishinggroup.com

Multiple Linear Regression (MLR) is a common algorithm used to build the QSAR model. nih.govsciencepublishinggroup.com Studies on other thiourea series have successfully used QSAR to model activities like anticancer, anti-HCV, and anti-leishmanial effects. nih.govniscpr.res.inmdpi.com These models frequently show that hydrophobicity and the presence of specific functional groups are key predictors of activity. niscpr.res.in A robust QSAR model for derivatives of this compound could guide the synthesis of new compounds with enhanced potency.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiourea Derivatives

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | ClogP (Calculated LogP) | Affects cell membrane passage and hydrophobic interactions at the binding site. |

| Electronic | Dipole Moment | Influences polar interactions and solubility. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in a reaction. |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule. |

| Topological | Polar Surface Area (PSA) | Correlates with drug transport properties and bioavailability. |

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. Data mining of chemical and biological databases can reveal trends, identify structure-activity relationships, and predict the properties of novel compounds like this compound.

Key applications of cheminformatics for this compound and its relatives include:

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for drug development. Web-based tools and algorithms can estimate properties like blood-brain barrier penetration, oral bioavailability, and potential toxicity based on the molecular structure. pensoft.net

Druglikeness Evaluation: Rules such as Lipinski's Rule of Five and Veber's Rule are used to assess whether a compound has physicochemical properties consistent with orally available drugs. researchgate.net Cheminformatics tools can quickly calculate these properties for this compound and its analogs.

Similarity Searching: By searching large compound databases (e.g., PubChem, ChEMBL) for molecules structurally similar to this compound, researchers can find compounds with known biological activities. This can provide valuable clues about the potential targets and therapeutic uses of the query compound.

These in silico analyses serve as a critical first step, allowing researchers to virtually screen and prioritize compounds with the most promising therapeutic potential before committing resources to laboratory synthesis and testing. researchgate.net

Advanced Methodologies for Studying 1 2 Hydroxyethyl 3 1 Phenylethyl Thiourea in Research

Bioanalytical Techniques for Detection and Quantification of 1-(2-Hydroxyethyl)-3-(1-phenylethyl)thiourea in Complex Experimental Matrices

Accurate detection and quantification are foundational to understanding the pharmacokinetic and pharmacodynamic properties of this compound. Bioanalytical techniques must be sensitive and selective enough to measure the compound in intricate matrices such as plasma, tissue homogenates, and cell lysates.

Chromatographic techniques are paramount for separating this compound from endogenous components and potential metabolites within a biological sample. High-Performance Liquid Chromatography (HPLC) is a principal method used for the analysis of non-volatile and thermally sensitive thiourea (B124793) derivatives. The selection of the stationary phase (e.g., C18 reversed-phase columns) and the mobile phase composition is optimized to achieve efficient separation.

When coupled with Mass Spectrometry (MS), HPLC-MS becomes a powerful tool for both quantification and structural confirmation. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) for high sensitivity quantification or full scan mode for metabolite identification. The fragmentation pattern of this compound under electron impact ionization would provide a unique fingerprint for its unambiguous identification. tsijournals.com

Gas Chromatography (GC) can also be employed, particularly if the compound is derivatized to increase its volatility. GC coupled with MS (GC-MS) offers high resolution and is a standard for the analysis of many organic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, while less common as a direct chromatographic detector due to lower sensitivity, is invaluable for the definitive structural elucidation of synthesized thiourea compounds and their isolated metabolites. rsc.orgmdpi.com Techniques like 1H NMR and 13C NMR provide detailed information about the molecular structure. rsc.orgmdpi.comnih.gov Chiral solvating agents can be used in NMR studies to differentiate between enantiomers of chiral thiourea derivatives. mdpi.comunipi.it

Table 1: Exemplar Chromatographic Conditions for Analysis of Thiourea Derivatives This table presents typical conditions used for related compounds, which would be adapted for this compound.

| Parameter | HPLC-UV/MS | GC-MS |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Helium |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Ionization (MS) | Electrospray Ionization (ESI) | Electron Impact (EI) |

| Application | Quantification in biological fluids, purity assessment | Analysis of volatile derivatives, impurity profiling |

Spectroscopic assays are fundamental for determining the biological activity of this compound in a controlled, non-cellular environment. These assays often rely on changes in absorbance or fluorescence to quantify the extent of a biochemical reaction, such as enzyme inhibition. For instance, the anti-urease activity of thiourea derivatives is commonly assessed using the indophenol (B113434) method, where the amount of ammonia (B1221849) produced by urease is quantified spectrophotometrically. rsc.org

Similarly, cholinesterase inhibition can be measured using Ellman's method, which produces a yellow-colored product detectable by a UV-Vis spectrophotometer. The inhibitory potential of the compound is determined by measuring the decrease in color development. Many studies have evaluated the enzyme inhibition potential of various thiourea derivatives, providing IC50 values that quantify their potency. dergipark.org.trnih.gov

Table 2: Research Findings on In Vitro Enzyme Inhibition by Various Thiourea Derivatives This table provides examples of IC50 values for different thiourea compounds against various enzymes, illustrating the type of data generated from spectroscopic assays.

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Alkyl chain-linked thiourea | Urease | 10.65 ± 0.45 | rsc.org |

| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Butyrylcholinesterase (BChE) | >3.5 times more active than standard | dergipark.org.tr |

| N-(3-chlorophenyl)-N'-(4-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | 50 | nih.gov |

| N-(3-chlorophenyl)-N'-(4-chlorophenyl)thiourea | Butyrylcholinesterase (BChE) | 60 | nih.gov |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS free radicals | 52 µg/mL | mdpi.com |

High-Throughput Screening (HTS) Platforms for this compound Library Evaluation

High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds for a specific biological activity. youtube.com In the context of this compound, HTS would be employed to screen a library of its structural analogs against a specific biological target, such as a receptor or enzyme. mdpi.com This process utilizes automated liquid handlers, multi-well plates (e.g., 96- or 384-well), and sensitive detection systems to perform thousands of assays in a short period. youtube.com The goal is to identify "hits"—compounds that exhibit significant activity—which can then be selected for further investigation and optimization. mdpi.comyoutube.com

Biosensor Applications for Real-Time Monitoring of this compound Interactions

Biosensors offer the capability for real-time, sensitive detection of molecular interactions without the need for extensive sample preparation. An electrochemical biosensor could be developed for this compound by immobilizing a target biomolecule (e.g., an enzyme) onto an electrode surface. The binding of the thiourea compound to the biomolecule would cause a measurable change in the electrical signal. Studies have demonstrated the development of enzyme-free electrochemical sensors for the reliable detection of thiourea. consensus.appmdpi.com These sensors can achieve low limits of detection, for example, a sensor for thiourea (TU) based on a Nafion/CuO/ZnO nanospike composite electrode had a calculated limit of detection of 23.03 ± 1.15 µM. mdpi.com

Advanced Imaging Techniques for Visualizing this compound in Cellular Environments

Visualizing the subcellular localization and dynamic behavior of this compound is critical for understanding its mechanism of action. Advanced microscopy techniques provide the spatial and temporal resolution needed for these investigations.

Fluorescence microscopy is a powerful technique for visualizing molecules within living cells. nih.gov To apply this to this compound, the compound would need to be fluorescent or conjugated to a fluorescent dye (a fluorophore). Alternatively, some thiourea derivatives have been designed as fluorescent chemosensors, where their fluorescence properties change upon binding to a specific ion or molecule, allowing for the imaging of that target within the cell. researchgate.netuzh.chrsc.org

Förster Resonance Energy Transfer (FRET) is a more advanced application that can be used to study molecular interactions in real-time. rsc.org In a FRET experiment, two interacting molecules—for example, a target protein and this compound—are labeled with two different fluorophores (a donor and an acceptor). If the two molecules are in close proximity (typically <10 nm), excitation of the donor fluorophore can result in the non-radiative transfer of energy to the acceptor, which then fluoresces. nih.gov The appearance of the acceptor's fluorescence signal provides direct evidence of the molecular interaction. This technique could be used to confirm the binding of this compound to its intracellular target and to measure the kinetics of this interaction. rsc.org

Isotopic and Fluorescent Labeling Strategies for this compound

To investigate the metabolic fate, distribution, and molecular interactions of this compound, researchers employ sophisticated labeling strategies. These techniques involve the incorporation of isotopes or fluorescent molecules, which act as tracers without significantly altering the compound's fundamental chemical properties. musechem.com

Isotopic Labeling

Isotopic labeling is a technique used to track the passage of a molecule through a reaction or a biological system. wikipedia.org This is achieved by replacing one or more atoms of the compound with their isotopes. Both radioactive and stable isotopes can be utilized for labeling this compound.

Radiolabeling : This involves using radioactive isotopes. For a thiourea derivative, common choices include Sulfur-35 (³⁵S) and Carbon-14 (¹⁴C).

³⁵S-Labeling : The sulfur atom in the thiourea core is an ideal target for radiolabeling. Research on other thiourea derivatives has demonstrated the feasibility of ³⁵S labeling through isotope exchange reactions. jst.go.jp This can be achieved by reacting the unlabeled compound with a source of radioactive sulfur, such as elementary sulfur-³⁵S, under specific conditions. jst.go.jp The resulting ³⁵S-labeled this compound can be traced using techniques like liquid scintillation counting or autoradiography to study its absorption, distribution, metabolism, and excretion (ADME) profiles.

¹⁴C-Labeling : Incorporating ¹⁴C into the carbon skeleton of the molecule, for instance within the phenylethyl or hydroxyethyl (B10761427) groups, provides another robust method for tracing. The metabolism of ¹⁴C-labeled 1-phenyl-2-thiourea has been successfully studied, indicating the utility of this approach for similar compounds. acs.org

Stable Isotope Labeling : This method uses non-radioactive isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). wikipedia.org These labeled compounds are differentiated from their natural counterparts by their increased mass, which can be detected by mass spectrometry (MS), or by their distinct nuclear properties in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Stable Isotope Labeling is particularly valuable for in vivo metabolic flux analysis and for quantifying the compound and its metabolites in complex biological samples. researchgate.net Late-stage hydrogen isotope exchange (HIE) using deuterium oxide (D₂O) is an increasingly efficient method for introducing deuterium into a molecule without needing to synthesize it from scratch. x-chemrx.com

Fluorescent Labeling

Fluorescent labeling strategies enable the visualization and tracking of this compound within living cells and tissues using fluorescence microscopy. nih.gov This typically involves the covalent attachment of a fluorescent molecule (a fluorophore) to the compound of interest.

The design of a fluorescent analog for this compound would involve synthesizing a derivative that incorporates a fluorophore while aiming to preserve its original biological activity. Strategies could include:

Attaching a fluorophore to the phenyl ring of the phenylethyl group.

Modifying the hydroxyethyl group with a fluorescent tag.

The thiourea moiety itself is a key structural feature in many fluorescent chemosensors designed for detecting metal ions or for targeted cellular imaging. nih.govnih.gov For example, research has shown that incorporating a thiourea group into fluorescent probes can be a reliable strategy for targeting mitochondria within living cells. nih.gov This suggests that a fluorescently labeled version of this compound could be used for high-resolution spatial and temporal tracking in cell biology research. The development of such probes often involves a rational design process where the thiourea moiety selectively reacts with a target, leading to a change in fluorescence. researchgate.net

Table 1: Labeling Strategies for this compound

| Labeling Strategy | Label/Isotope | Detection Method | Research Application |

|---|---|---|---|

| Radiolabeling | ³⁵S | Scintillation Counting, Autoradiography | ADME studies, metabolic pathway analysis. jst.go.jpacs.org |

| Radiolabeling | ¹⁴C | Scintillation Counting, Autoradiography | Tracing carbon backbone, metabolic fate studies. acs.org |

| Stable Isotope Labeling | ²H (Deuterium), ¹³C, ¹⁵N | Mass Spectrometry (MS), NMR Spectroscopy | Metabolic flux analysis, quantification in bio-samples. wikipedia.orgresearchgate.net |

Proteomic and Metabolomic Approaches for Elucidating Cellular Perturbations by this compound

To understand the mechanism of action and the broader biological impact of this compound, researchers utilize the systems-level approaches of proteomics and metabolomics. These disciplines allow for the large-scale analysis of proteins and metabolites, respectively, providing a comprehensive snapshot of the cellular state following exposure to the compound. tubitak.gov.trnih.gov

Proteomic Approaches

Proteomics is essential for identifying the direct protein targets of a compound and for understanding its downstream effects on cellular protein expression. youtube.com Mass spectrometry (MS)-based proteomics is the central analytical platform for these investigations. nih.govnih.gov

Target Identification : Chemical proteomics is a powerful strategy to pinpoint the specific proteins that this compound interacts with inside a cell. nih.govx-mol.com A common method is affinity-based protein profiling. This involves synthesizing a modified version of the compound that includes a reactive group for covalent attachment to its target or a "tag" (like biotin) for affinity purification. mdpi.com The tagged compound is introduced to a cell lysate or live cells, where it binds to its protein partners. The resulting protein-compound complexes are then isolated and the bound proteins are identified using high-resolution mass spectrometry. mdpi.com